molecular formula C15H11Br2NO B3845724 3,6-Dibromo-9-(ethenoxymethyl)carbazole

3,6-Dibromo-9-(ethenoxymethyl)carbazole

Cat. No.: B3845724
M. Wt: 381.06 g/mol
InChI Key: NYKDPMFGGWGYRH-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-(ethenoxymethyl)carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties

Preparation Methods

The synthesis of 3,6-Dibromo-9-(ethenoxymethyl)carbazole typically involves the bromination of carbazole followed by the introduction of the ethenoxymethyl group. One common method includes:

Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3,6-Dibromo-9-(ethenoxymethyl)carbazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-9-(ethenoxymethyl)carbazole involves its interaction with molecular targets through its bromine atoms and ethenoxymethyl group. These interactions can lead to changes in electronic properties, enabling the compound to participate in various chemical and biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3,6-Dibromo-9-(ethenoxymethyl)carbazole can be compared with other carbazole derivatives such as:

The uniqueness of this compound lies in its enhanced reactivity and potential for diverse applications due to the presence of both bromine atoms and the ethenoxymethyl group.

Properties

IUPAC Name

3,6-dibromo-9-(ethenoxymethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2NO/c1-2-19-9-18-14-5-3-10(16)7-12(14)13-8-11(17)4-6-15(13)18/h2-8H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKDPMFGGWGYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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